4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Description

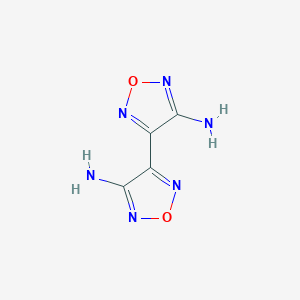

Molecular Formula: C₆H₄N₈O₃ Structure: The compound consists of three fused 1,2,5-oxadiazole (furazan) rings, with amino groups at positions 3 and 3' of the flanking rings (Fig. 1). It adopts a planar tricyclic configuration stabilized by intramolecular and intermolecular N–H⋯N hydrogen bonds, forming chains along the [102] crystallographic axis . Synthesis: Synthesized via reduction of 3,4-bis(4′-aminofurazano-3′)furoxan using stannous chloride in acetic acid, yielding 70% purity after recrystallization . Applications: Primarily used in energetic materials due to its low hydrogen content, high nitrogen density (47.46% nitrogen), and thermal stability (melting point: 456–457 K) .

Properties

IUPAC Name |

4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O2/c5-3-1(7-11-9-3)2-4(6)10-12-8-2/h(H2,5,9)(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPXCTGCUOBOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C2=NON=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277682 | |

| Record name | [3,3′-Bi-1,2,5-oxadiazole]-4,4′-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17220-34-7 | |

| Record name | [3,3′-Bi-1,2,5-oxadiazole]-4,4′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17220-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,3′-Bi-1,2,5-oxadiazole]-4,4′-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can be achieved through several methods. One common approach involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The reaction mixture is stirred for an hour, followed by purification through flash column chromatography and recrystallization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

Reduction: Nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄) can be used for oxidation reactions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro-derivatives.

Reduction: Regeneration of the amino groups.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine exhibit antimicrobial properties. For instance, a study by demonstrated that specific derivatives displayed significant inhibitory effects against various bacterial strains.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A notable study published in the Journal of Medicinal Chemistry highlighted that certain oxadiazole derivatives showed promising cytotoxic activity against cancer cell lines, suggesting that modifications to the oxadiazole framework could enhance therapeutic efficacy .

Agricultural Applications

Herbicide Development

The unique structure of this compound has led to its exploration as a herbicide. Research indicated that compounds based on this structure could inhibit specific enzymes in plants, effectively controlling weed growth without harming crops .

Fungicide Properties

Additionally, derivatives have been tested for fungicidal activity. A case study demonstrated that certain formulations significantly reduced fungal infections in crops, showcasing their potential as effective agricultural fungicides .

Material Science Applications

Polymer Chemistry

In material science, the compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating oxadiazole units into polymer backbones can improve material performance under stress conditions .

Nanotechnology

The compound's properties have also been explored in nanotechnology applications. For example, it has been used to functionalize nanoparticles for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of new chemical bonds. The compound’s effects are mediated through pathways involving these interactions, which can influence various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Oxadiazole Derivatives

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Oxadiazole Derivatives

Physicochemical and Energetic Properties

Table 2: Thermal and Energetic Properties

Key Findings :

- Amino vs. Nitro Groups: Amino-substituted derivatives (e.g., target compound) exhibit lower sensitivity and higher thermal stability compared to nitro analogs (e.g., ANAZF), making them safer for handling .

- Density and Energetic Performance : Azo-linked compounds like ANAZF achieve higher densities (>1.8 g/cm³) due to compact molecular packing, translating to superior detonation velocities (~9,000 m/s) compared to the target compound (~8,200 m/s) .

Biological Activity

The compound 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity through various studies and findings, highlighting its potential therapeutic applications.

Chemical Structure

The compound features two oxadiazole rings connected by an amino group, which is critical for its biological interactions. The molecular formula is and it has been studied for its potential in drug development due to the oxadiazole moiety's role in bioactivity.

Anticancer Properties

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds derived from oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines:

- Cytotoxicity : In vitro assays indicated that certain oxadiazole derivatives exhibited IC50 values in the sub-micromolar range against human leukemia and breast cancer cell lines. Specifically, compounds with structural modifications led to enhanced apoptosis induction in MCF-7 and MDA-MB-231 cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | CEM-13 | <0.5 | Induces apoptosis |

| 5b | MDA-MB-231 | 0.75 | Cell cycle arrest at G0-G1 phase |

| 16a | HCCLM3 | 8.2 | HDAC inhibition |

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that oxadiazole derivatives possess activity against various pathogens, including bacteria and parasites:

- Leishmania infantum : Studies found that certain derivatives reduced the viability of promastigotes significantly at concentrations as low as 25 µM, demonstrating potential as antiparasitic agents .

Anti-inflammatory and Antitubercular Effects

Further investigations have revealed anti-inflammatory and antitubercular activities associated with oxadiazole compounds. The mechanism may involve the inhibition of pro-inflammatory cytokines and bacterial growth suppression, respectively.

Case Study 1: Oxadiazole Derivatives Against Cancer

A study published in MDPI highlighted the synthesis of novel 1,2,4-oxadiazole derivatives with enhanced anticancer activity compared to standard treatments like doxorubicin. These compounds showed significant selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antiparasitic Activity

In another investigation focusing on Leishmania infantum, a series of N-propargylated oxadiazoles were synthesized and evaluated for their antiparasitic efficacy. The results indicated a promising reduction in parasite viability at higher concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via reduction of 3,4-bis(4′-aminofurazano-3′)furoxan using stannous chloride dihydrate (SnCl₂·2H₂O) in a mixture of acetic acid, acetic anhydride, and concentrated HCl. Heating at 348 K for 8 h achieves reduction, followed by precipitation in water and recrystallization (ethyl acetate/ether) to yield 70% pure product (HPLC purity: 99.6%). Key parameters include solvent polarity, stoichiometry of the reducing agent, and controlled heating to avoid side reactions .

Q. How is the molecular structure of this compound confirmed, and what crystallographic data support its geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system (space group C2/c) with lattice parameters a = 7.1681 Å, b = 10.8147 Å, c = 12.3448 Å, and β = 103.155°. The molecule lies on a twofold rotation axis, with flanking oxadiazole rings twisted by 20.2° relative to the central ring. Intramolecular N–H⋯N hydrogen bonds and intermolecular chains along [102] stabilize the structure. R factor = 0.031, validating precision .

Q. What analytical techniques are used to assess purity and elemental composition?

- Methodological Answer :

- HPLC : Confirms purity (>99%) by retention time comparison.

- Elemental Analysis : Matches calculated values (C 30.51%, N 47.46%, H 1.69%) with experimental data (C 30.41%, N 47.58%, H 1.61%) .

- Spectroscopy : ¹H/¹³C NMR and IR validate functional groups and bonding patterns.

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence physicochemical properties?

- Methodological Answer : SC-XRD data show intramolecular N–H⋯N bonds (e.g., N3–H3A⋯N5, 2.21 Å) and intermolecular chains (N3–H3B⋯N6, 2.36 Å) propagating along [102]. These interactions enhance thermal stability (m.p. 456–457 K) and reduce solubility in polar solvents. Computational modeling (DFT) can quantify bond energies and predict lattice dynamics .

Q. What is the thermal decomposition profile, and how does it compare to structurally related energetic materials?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. For example, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF) exhibits a decomposition onset at 473 K, while the title compound’s amino groups may lower thermal stability. Shock/friction sensitivity testing (via BAM protocols) is advised due to its explosive potential .

Q. How can computational methods predict electronic properties and reactivity?

- Methodological Answer : First-principles calculations (e.g., DFT) model HOMO-LUMO gaps, electrostatic potential maps, and activation barriers. For example, the title compound’s electron-rich amino groups may increase susceptibility to electrophilic attack. Bandgap analysis (using VASP or Gaussian) correlates with sensitivity in energetic materials .

Q. What strategies mitigate synthetic challenges, such as byproduct formation during reduction?

- Methodological Answer :

- Optimized Stoichiometry : Excess SnCl₂·2H₂O ensures complete reduction of nitro intermediates.

- Solvent Selection : Low-polarity solvents (e.g., acetic acid) minimize side reactions.

- Purification : Recrystallization from ethyl acetate/ether removes unreacted precursors .

Contradictions and Validation

- Synthesis Variability : details a SnCl₂-based reduction, while uses H₂O₂/H₂SO₄ for nitro-group oxidation in related compounds. The amino group in the title compound necessitates milder conditions to prevent over-oxidation .

- Thermal Stability : Contrasting decomposition pathways (e.g., BNFF vs. the title compound) highlight the need for tailored sensitivity testing to avoid hazardous outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.